molecular formula C6H2Cl3NO2 B182769 2,5,6-Trichloronicotinic acid CAS No. 54718-39-7

2,5,6-Trichloronicotinic acid

Cat. No. B182769
CAS RN: 54718-39-7
M. Wt: 226.4 g/mol
InChI Key: XMJRZCYSCMZVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,6-Trichloronicotinic acid is a chemical compound with the molecular formula C6H2Cl3NO2 . It has a molecular weight of 226.44 .


Synthesis Analysis

The synthetic route for 2,5,6-Trichloronicotinic acid adopts 2,6-dichloro nicotinic acid as a raw material. The 2,5,6-Trichloronicotinic acid is prepared through three steps of reactions .


Molecular Structure Analysis

The molecular structure of 2,5,6-Trichloronicotinic acid consists of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon-carbon bond . The IUPAC name for this compound is 2,5,6-trichloropyridine-3-carboxylic acid .


Physical And Chemical Properties Analysis

2,5,6-Trichloronicotinic acid has a molecular weight of 226.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 224.915111 g/mol . The topological polar surface area is 50.2 Ų .

Scientific Research Applications

  • Synthesis and Evaluation of Bifunctional Chelators for Technetium : 6-Hydrazinonicotinic acid (HYNIC) and its analogues, such as 2-chloro-6-hydrazinonicotinic acid, are investigated for their ability to bind technetium, a radioactive element used in medical imaging. These compounds are explored for their potential in synthesizing bioconjugates for radiolabelling with Tc-99m, a technetium isotope. The study focuses on understanding the coordination chemistry of these compounds with technetium to improve labeling efficiency and isomerism (Meszaros, Dose, Biagini, & Blower, 2011).

  • Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles : This research utilizes the carboxylic acid anion moiety as a directing group in cross-coupling reactions. It examines the selective synthesis of nicotinic acids and triazoles, including 2,6-dichloronicotinic acid, to produce substituted derivatives under various conditions. The study explores the potential of these reactions in creating complex organic compounds (Houpis, Liu, Wu, Yuan, Wang, & Nettekoven, 2010).

  • Characterization of Rhodococcus erythropolis Transforming 2-Chloro-3-Cyanopyridine to 2-Chloronicotinic Acid : This paper discusses the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by a newly isolated strain of Rhodococcus erythropolis. The study investigates the potential of this microorganism in producing 2-chloronicotinic acid, a key precursor in synthesizing pesticides and medicines (Jin, Li, Liu, Zheng, & Shen, 2011).

  • Novel Synthetic 2,6-Dichloroisonicotinate Derivatives as Elicitors for Plant Secondary Metabolites : This research focuses on the synthesis and evaluation of novel 2,6-dichloroisonicotinic acid derivatives as potential elicitors to induce the biosynthesis of plant secondary metabolites. The study provides insights into using synthetic analogues for enhancing secondary metabolism in plant cell cultures (Qian, Zhao, Xu, Qian, & Zhong, 2006).

  • Biocatalytic Hydrolysis of Chlorinated Nicotinamides : This paper explores the use of an amidase from Pantoea sp. for the hydrolysis of chlorinated nicotinamides, including 2-chloronicotinic acid. It highlights the enzyme's potential in the enzymatic production of 2-chloronicotinic acid, an important building block for agrochemicals and pharmaceuticals (Zheng, Jin, Wu, Tang, Jin, & Zheng, 2018).

Safety And Hazards

The safety information for 2,5,6-Trichloronicotinic acid indicates that it is a hazardous substance. It has been classified as having acute toxicity when ingested, and it can cause skin and eye irritation .

properties

IUPAC Name

2,5,6-trichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJRZCYSCMZVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400571
Record name 2,5,6-trichloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trichloronicotinic acid

CAS RN

54718-39-7
Record name 2,5,6-trichloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,6-Trichloronicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2,3,6-trichloro-5-methylpyridine (Method 48, 11.8 g, 60.0 mmol) in water (400 ml) was heated to 100° C. Portionwise, KMnO4 (28.5 g, 180.2 mmol) was then added over 12 hours. The reaction was then allowed to stir for 2 days at 100° C., over which time an additional 10 g of KMnO4 was added portionwise. When no starting material remained, the hot reaction was filtered, washed with hot water (2×75 ml), and the resulting filtrate was allowed to cool to room temperature. The aqueous filtrate was then extracted with EtOAc (3×100 ml), and then concentrated to a 50 ml volume. This aqueous solution was then cooled to 0° C. and adjusted to pH 1-2 with 6.0 M HCl. The resulting solid was then collected by filtration, washed with cold water, and dried to give the title compound (2.5 g, 18%) that was used without further purification.
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
28.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,6-Trichloronicotinic acid
Reactant of Route 2
2,5,6-Trichloronicotinic acid
Reactant of Route 3
2,5,6-Trichloronicotinic acid
Reactant of Route 4
2,5,6-Trichloronicotinic acid
Reactant of Route 5
2,5,6-Trichloronicotinic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,5,6-Trichloronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.